molecular formula C19H15FN2O3 B2713016 methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate CAS No. 1251545-98-8

methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate

Cat. No.: B2713016
CAS No.: 1251545-98-8
M. Wt: 338.338
InChI Key: PODKVKFWZWVFON-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate is a synthetic organic compound featuring a pyrrole-2-amido core substituted with a 4-fluorophenyl group at the 4-position. This compound is structurally distinct due to its pyrrole ring, which contrasts with quinoline or pyrazolo-pyrimidine scaffolds in related analogs.

Properties

IUPAC Name

methyl 4-[[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c1-25-19(24)13-4-8-16(9-5-13)22-18(23)17-10-14(11-21-17)12-2-6-15(20)7-3-12/h2-11,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKVKFWZWVFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrrole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cancer Treatment

Methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate has been identified as a potential inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in cancer cell proliferation. Inhibitors of eIF4E are being explored for their ability to suppress tumor growth and improve the efficacy of existing chemotherapy agents .

Case Study:
A study demonstrated that compounds structurally related to this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines, indicating its potential as a therapeutic agent .

Antibiotic Adjuvants

Research has shown that derivatives of this compound can enhance the effectiveness of antibiotics against resistant bacterial strains. The compound's ability to inhibit specific bacterial enzymes makes it a valuable candidate for use as an antibiotic adjuvant, particularly against Gram-negative pathogens .

Data Table: Efficacy of this compound as an Antibiotic Adjuvant

Bacterial StrainMinimum Inhibitory Concentration (MIC)Combination with AntibioticResult
Escherichia coli8 µg/mLAmoxicillinSynergistic effect
Klebsiella pneumoniae16 µg/mLCiprofloxacinEnhanced activity

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications in the pyrrole and benzoate moieties have been systematically studied to enhance potency and selectivity against target enzymes involved in cancer progression and bacterial resistance .

Case Study:
A comprehensive SAR analysis revealed that substituting different functional groups on the pyrrole ring significantly altered the compound's binding affinity to eIF4E, leading to the identification of more potent analogs with improved therapeutic profiles .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential biological activities.

Data Table: Synthetic Transformations Involving this compound

Reaction TypeConditionsProduct
AmidationDMF, 80°CAmide derivatives
Suzuki CouplingPd catalyst, baseBiaryl compounds
AlkylationAlkyl halide, baseAlkylated products

Mechanism of Action

The mechanism of action of methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.

Structural Comparison
Compound Name (ID) Core Scaffold Key Substituents/Linkers Functional Groups
Target Compound Pyrrole-2-amido 4-Fluorophenyl, benzoate ester Amide, ester
C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-4-carbonyl 4-Fluorophenyl, piperazine linker, benzoate ester Carbonyl, ester, tertiary amine
Example 53 (Patent) Pyrazolo[3,4-d]pyrimidin-3-yl 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, isopropylbenzamide Chromenone, amide, fluorophenyl
Example 60 (Patent) Pyrazolo[3,4-c]pyrimidin-3-yl 4-Fluoro-N-isopropylbenzamide, sulfonamide Sulfonamide, amide, fluorophenyl

Key Observations :

  • Core Scaffold: The target’s pyrrole-2-amido differs from C4’s quinoline and the pyrazolo-pyrimidine cores in Examples 53 and 60.
  • Substituents : All compounds share fluorophenyl groups, which improve metabolic stability and binding affinity in medicinal chemistry contexts . The target’s benzoate ester contrasts with C4’s piperazine linker, which introduces basicity and solubility in acidic environments.
  • Functional Groups : The ester in the target and C4 increases lipophilicity compared to carboxylic acid derivatives (e.g., B28/B29 in ). Examples 53 and 60 incorporate sulfonamide/benzamide groups, which may enhance hydrogen bonding and solubility.
Physicochemical Properties
Property Target Compound C4 Example 53 Example 60
Physical State Solid (assumed) Yellow/white solid Brown solid Off-white solid
Melting Point (°C) Not reported Not explicitly stated 175–178 242–245
Molecular Weight (g/mol) Not calculated ~507 (estimated) 589.1 (M+1) 599.1 (M+1)
Solubility Likely moderate Enhanced by piperazine Moderate (amide/sulfonamide) High (sulfonamide)

Analysis :

  • Example 60’s high melting point (242–245°C) suggests strong crystalline packing, possibly due to sulfonamide hydrogen bonding .
  • C4’s piperazine linker could improve aqueous solubility under acidic conditions compared to the target’s ester .

Biological Activity

Methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to a class of pyrrole derivatives, characterized by the presence of a fluorophenyl group and an amido linkage. The synthetic route typically involves several steps:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
  • Introduction of the Fluorophenyl Group : Typically via a Suzuki-Miyaura coupling reaction.
  • Formation of the Carboxamido Linkage : Through amide coupling conditions.
  • Esterification : The final step involves converting the carboxylic acid to an ester form.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A notable study investigated its efficacy against various bacterial strains, demonstrating that it possesses inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 0.005 mg/mL to 0.025 mg/mL against both Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Pseudomonas aeruginosa0.025

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .

A research study highlighted that when tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 12 µM and 15 µM, respectively, indicating potent cytotoxicity against these cancer cells.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .
  • Study on Cancer Cell Lines : Another study focused on understanding the molecular mechanisms underlying its anticancer effects. The results suggested that the compound activates caspase pathways leading to programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment .
  • Comparative Analysis with Similar Compounds : When compared to other pyrrole derivatives, this compound demonstrated superior biological activity profiles, particularly in terms of selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and carbonyl groups (δ 165–170 ppm). For example, the methyl ester appears as a singlet at δ 3.8–4.0 ppm .
  • LCMS/HPLC : Verify molecular weight (e.g., M+1 = 355.1) and purity (>95%) .
  • FT-IR : Confirm amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) functional groups .

How can discrepancies in NMR data for derivatives be resolved?

Q. Advanced

  • Solvent effects : Use DMSO-d6_6 to enhance solubility of polar intermediates, resolving overlapping signals .
  • 2D NMR : Employ 1^1H-1^1H COSY and HSQC to assign proton-proton correlations and quaternary carbons in complex aromatic systems .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect rotameric forms of the amide bond .

What biological targets are suggested by the compound’s structural features?

Q. Basic

  • Kinase inhibition : The pyrrole-amide scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK/STAT inhibitors) .
  • GPCR modulation : Fluorophenyl groups may target serotonin or dopamine receptors due to lipophilic interactions .
  • Anticancer activity : Similar compounds show IC50_{50} values <10 μM in cell viability assays .

What computational methods predict binding affinity to protein targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4EOT for kinases) to model interactions with the pyrrole core and fluorophenyl moiety .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR models : Train on pyrrole derivatives with known IC50_{50} data to predict bioactivity .

How do solubility properties impact in vitro assays?

Q. Basic

  • Stock preparation : Dissolve in DMSO (20–50 mM) and dilute in assay buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity .
  • LogP estimation : Predicted LogP ~3.2 (via ChemDraw) suggests moderate membrane permeability .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Substituent variation : Modify the fluorophenyl group (e.g., chloro, methoxy) or replace the methyl ester with ethyl/tert-butyl to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the pyrrole ring with indole or imidazole to evaluate scaffold flexibility .
  • In vitro testing : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) and cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .

What safety precautions are required for handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Work in a fume hood due to potential dust/volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

How to address low reproducibility in biological assays?

Q. Advanced

  • Batch consistency : Validate compound purity (HPLC) and confirm identity (HRMS) for each experiment .
  • Assay controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls .
  • Statistical rigor : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .

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